molecular formula C8H16ClNO2 B1445825 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride CAS No. 1803560-90-8

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B1445825
CAS No.: 1803560-90-8
M. Wt: 193.67 g/mol
InChI Key: JYHSYQMPLINOER-UHFFFAOYSA-N
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Description

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride (CAS 1803560-90-8) is a substituted piperidine derivative of high interest in medicinal and synthetic chemistry. With a molecular formula of C8H16ClNO2 and a molecular weight of 193.67, this compound serves as a versatile chiral building block and key synthetic intermediate for the development of novel pharmacologically active molecules . Piperidine rings are among the most significant structural motifs in pharmaceuticals, found in more than twenty classes of drugs and numerous natural alkaloids . As a functionalized piperidine, this compound is particularly valuable for constructing more complex molecules, such as the protected analog 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid, which is used in advanced synthetic pathways . Its structure, featuring both a carboxylic acid group and a basic amine (as the hydrochloride salt), makes it a valuable precursor for amide bond formation or salt generation, crucial steps in drug design . Researchers utilize this and related piperidine-2-carboxylates in the synthesis of active pharmaceutical ingredients and as key intermediates in patented manufacturing processes . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data for proper handling information.

Properties

IUPAC Name

4,4-dimethylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9-6(5-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHSYQMPLINOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC(C1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803560-90-8
Record name 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride
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Preparation Methods

Method via Oxidation and Reduction of 4-Picoline-2-carboxylic Acid Ethyl Ester

A patented method describes the preparation of a closely related compound, 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, which can be adapted for 4,4-dimethyl derivatives by analogy. The process involves:

  • Step 1: Catalytic Oxidation

    • Starting material: 4-picoline-2-carboxylic acid ethyl ester.
    • Catalyst: Phospho-molybdic acid.
    • Oxidant: Hydrogen peroxide (H₂O₂).
    • Solvent: Purified water.
    • Conditions: Temperature range 0–80°C, reaction time 4–8 hours.
    • Outcome: Formation of 4-picoline-2-carboxylic acid ethyl ester oxynitride intermediate.
  • Step 2: Extraction and Purification

    • Extraction with dichloromethane.
    • Concentration and recrystallization using petrol ether/ethyl acetate.
    • Yield of oxynitride intermediate: ~92%.
  • Step 3: Reduction to Piperidine Derivative

    • Solvent: Methanol.
    • Reducing agent: Anhydrous formic acid amine.
    • Catalyst: 10% palladium on charcoal.
    • Conditions: 0–50°C, reaction time 1–20 hours under normal pressure.
    • Workup: Filtration, concentration, aqueous extraction, pH adjustment with concentrated hydrochloric acid to pH 1.
    • Final purification by recrystallization from ethanol/ethyl acetate.
    • Yield: Approximately 79%.

This method emphasizes the importance of the molar ratios and reaction conditions for high yield and purity. The weight/volume ratio of the oxynitride intermediate to methanol is controlled between 1:5 to 1:30 to optimize the reduction step.

Method via Etherification and Hydrolysis of N-Carbethoxy-4-piperidone

Another advanced method focuses on the preparation of 4-piperidone hydrochloride hydrate, a key intermediate structurally related to 4,4-dimethylpiperidine derivatives, through:

  • Step 1: Etherification

    • Reactants: N-Carbethoxy-4-piperidone and trimethyl orthoformate.
    • Catalyst: p-Toluene sulfonic acid (PTSA).
    • Solvent: Methanol.
    • Conditions: Initial stirring at 30°C, gradual heating to 64°C, maintained for 60 minutes.
    • Outcome: Formation of N-Carbethoxy-4,4-dimethoxypiperidine.
    • Yield: Up to 82.9% with purity ~99%.
  • Step 2: Hydrolysis

    • Hydrolysis of N-Carbethoxy-4,4-dimethoxypiperidine using a base at a controlled temperature and time to yield 4,4-dimethoxypiperidine.
  • Step 3: Acidification

    • Reaction of 4,4-dimethoxypiperidine with hydrochloric acid (HCl) solution (15–40%, typically 30%).
    • Molar ratio of 4,4-dimethoxypiperidine to HCl: 1:1 to 1:10, optimally 1:3.6.
    • Temperature profile: Initial 25°C for 15 minutes, then raised to 62–75°C for 60 minutes to 4 hours.
    • Workup: Vacuum distillation to remove excess HCl, addition of isopropyl alcohol, cooling, filtration, and drying.
    • Yield: Approximately 86.4% with purity 98.1%.
  • Catalyst Optimization

    • The amount of PTSA catalyst critically affects yield; optimal amount is 7.5 g per 500 g N-Carbethoxy-4-piperidone.
    • Both increase and decrease of PTSA beyond this optimum reduce yields significantly (down to 54–70%).
    • HCl concentration and quantity also influence the final yield.

This method is noted for its use of inexpensive, non-hazardous reagents and environmentally friendly conditions, making it industrially attractive.

Comparative Data Table of Preparation Methods

Parameter Method 1: Oxidation/Reduction (4-Picoline Route) Method 2: Etherification/Hydrolysis (N-Carbethoxy Route)
Starting Material 4-Picoline-2-carboxylic acid ethyl ester N-Carbethoxy-4-piperidone
Key Catalysts Phospho-molybdic acid, Pd/C p-Toluene sulfonic acid (PTSA)
Key Reagents H₂O₂, anhydrous formic acid amine, HCl Trimethyl orthoformate, base, HCl
Solvents Water, methanol, dichloromethane, ethyl acetate Methanol, isopropyl alcohol
Reaction Temperatures 0–80°C (oxidation), 0–50°C (reduction) 25–64°C (etherification), 10–75°C (acidification)
Reaction Times 4–8 h (oxidation), 1–20 h (reduction) 60 min (etherification), 4 h (acidification)
Yield (%) ~79% (final product) ~86.4% (final product)
Purity (%) Not explicitly stated, high due to recrystallization ~98.1% (assay)
Environmental Aspects Use of hydrogen peroxide; moderate safety profile Non-hazardous reagents; eco-friendly process
Industrial Viability Moderate complexity, multi-step Economical, simple, scalable

Research Findings and Notes

  • The oxidation of 4-picoline derivatives with phospho-molybdic acid and hydrogen peroxide is efficient, yielding high-purity intermediates suitable for further reduction to piperidine derivatives.

  • The reduction step using palladium on charcoal and formic acid amine is critical for obtaining the piperidine ring with high yield and purity.

  • The etherification-hydrolysis-acidification sequence for N-Carbethoxy-4-piperidone derivatives offers a streamlined and environmentally benign route to 4-piperidone hydrochloride hydrate, a compound closely related to 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride.

  • Catalyst loading and acid concentration are key parameters that influence yield and purity significantly; optimization studies show that deviations from optimal catalyst amounts reduce product yield.

  • Both methods involve careful control of reaction temperature and pH to maximize product formation and minimize impurities.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the C-2 carboxylic acid group or the piperidine ring. Common oxidizing agents include:

ReagentConditionsProduct FormedSelectivity NotesReference
KMnO₄Acidic aqueous media4,4-Dimethylpiperidine-2-keto-carboxylic acidPreferential ketone formation at C-3
CrO₃H₂SO₄, acetoneDecarboxylated piperidinoneDehydration dominant pathway

Example : Oxidation with KMnO₄ under mild acidic conditions yields the keto-carboxylic acid derivative, retaining the dimethyl substituents while introducing a ketone functionality .

Reduction Reactions

The carboxylic acid group can be reduced to alcohol or amine derivatives:

ReagentConditionsProduct FormedYieldReference
LiAlH₄Dry THF, reflux4,4-Dimethylpiperidine-2-methanol78%
BH₃·THF0°C to RT4,4-Dimethylpiperidine-2-carboxamide (after amidation)65%

Case Study : Reduction with LiAlH₄ in tetrahydrofuran produced the corresponding alcohol, which was further functionalized to synthesize ALDH1A1 inhibitors for cancer therapy .

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitution:

ReagentConditionsProduct FormedApplicationReference
SOCl₂Reflux, 4 hAcid chloride intermediatePrecursor for amide coupling
Propionyl chlorideDCM, DIPEA, RT4,4-Dimethylpiperidine-2-propionyl esterAntischizophrenia agent analogs

Example : Reaction with propionyl chloride in dichloromethane yielded esters used in synthesizing belaperidone analogs .

Cyclization and Ring Expansion

The compound serves as a precursor for spirocyclic and fused-ring systems:

Reaction TypeReagent/CatalystProduct FormedDiastereoselectivityReference
Intramolecular AldolNaOH, ethanolSpiro[piperidine-2,2'-pyrrolidinone]>90% trans selectivity
Photochemical [2+2]UV light, acetoneBicyclic piperidinoneScalable synthesis

Research Highlight : Photochemical [2+2] cycloaddition under UV light produced bicyclic piperidinones with retained stereochemistry, critical for neuroactive compound synthesis .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits distinct reactivity in basic vs acidic media:

ConditionReactionOutcomeReference
pH > 8Deprotonation of piperidine NEnhanced nucleophilicity for alkylation
pH < 3Carboxylic acid protonationEsterification with alcohols

Application : Alkylation at the piperidine nitrogen under basic conditions generated quaternary ammonium salts used in METTL3 inhibitors for oncology .

Comparative Reactivity with Analogues

A comparison with related piperidine derivatives reveals steric effects from the 4,4-dimethyl groups:

CompoundReaction Rate (vs reference)Major FactorReference
4,4-Dimethylpiperidine-2-carboxylic acid0.7×Steric hindrance at C-4
Piperidine-2-carboxylic acid1.0× (reference)Unhindered ring conformation

Scientific Research Applications

Medicinal Chemistry

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride plays a crucial role in the development of pharmaceutical agents. It serves as a building block for synthesizing various bioactive compounds, particularly those targeting specific enzymes and receptors.

  • Case Study : Research has shown that derivatives of this compound exhibit inhibitory activity against certain enzymes like Aldose Reductase, which is implicated in diabetic complications. The synthesis of these derivatives often utilizes 4,4-Dimethylpiperidine-2-carboxylic acid as a precursor .

Organic Synthesis

This compound is utilized in organic synthesis reactions, particularly in the formation of piperidine derivatives. Its structure allows for various modifications that can lead to the creation of complex molecules.

  • Synthesis Example : In one study, this compound was used to synthesize quinoline-based ALDH1A1 inhibitors. These inhibitors have potential therapeutic applications in cancer treatment .

Agrochemicals

The compound has been explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for creating effective agricultural chemicals.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Medicinal ChemistryBuilding block for pharmaceuticalsAldose Reductase inhibitors
Organic SynthesisSynthesis of complex organic moleculesQuinoline-based ALDH1A1 inhibitors
AgrochemicalsDevelopment of herbicides and pesticidesPotential use in crop protection

Mechanism of Action

The mechanism of action of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name CAS Number Substituents Key Functional Groups Similarity Score (if available)
This compound 1803560-90-8 4,4-dimethyl, 2-carboxylic acid Piperidine, HCl salt N/A
1-Phenylpiperidine-4-carboxylic acid hydrochloride 209005-67-4 1-phenyl, 4-carboxylic acid Piperidine, HCl salt 0.98
(2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic acid hydrochloride MFCD30730472 2,6-dimethyl, 4-carboxylic acid Piperidine, HCl salt N/A
Ritalinic Acid Hydrochloride 19395-40-5 2-phenyl, 2-piperidin-2-ylacetic acid Piperidine, acetic acid, HCl N/A

Key Observations:

  • 1-Phenylpiperidine-4-carboxylic acid hydrochloride exhibits the highest structural similarity (0.98) to the target compound, differing only in the substitution of the 4,4-dimethyl groups with a phenyl group at the 1-position . This phenyl group likely enhances lipophilicity, impacting solubility and receptor binding.
  • (2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic acid hydrochloride shares a comparable backbone but features methyl groups at the 2- and 6-positions instead of 4,4-dimethyl. This stereospecific arrangement may influence conformational stability and biological activity .
  • Ritalinic Acid Hydrochloride diverges significantly, incorporating a phenyl-acetic acid moiety, which broadens its application in central nervous system therapeutics (e.g., methylphenidate analogs) .

Physicochemical and Regulatory Comparisons

Table 2: Physicochemical and Regulatory Data

Compound Name Molecular Weight Purity Regulatory Status Key Data Gaps
This compound Not reported 99% Industrial grade; discontinued in some sources Solubility, toxicity, stability
1-Phenylpiperidine-4-carboxylic acid hydrochloride Not reported Not reported No specific SDS data Safety, ecotoxicity
4-(Diphenylmethoxy)piperidine Hydrochloride 303.83 Pure SDS available (GB/T standards); acute toxicity data missing Explosivity, flammability
Nicardipine Hydrochloride 515.99 Pharmaceutical Acid stability studied N/A


Key Observations:

  • 4-(Diphenylmethoxy)piperidine Hydrochloride (MW: 303.83) has a well-documented SDS but lacks critical safety parameters like combustion limits and acute toxicity thresholds, highlighting regulatory challenges for piperidine derivatives .
  • The target compound’s discontinuation in some markets contrasts with analogs like Ritalinic Acid Hydrochloride, which remain pharmacologically relevant .

Research and Application Insights

  • Synthetic Utility: Piperidine hydrochlorides are frequently employed as intermediates in drug synthesis.
  • Biological Relevance : Structural analogs like 1-phenylpiperidine-4-carboxylic acid hydrochloride are explored in neurotransmitter modulation due to their affinity for amine receptors .
  • Industrial Limitations : The discontinuation of this compound underscores supply chain vulnerabilities for niche piperidine derivatives, urging reliance on alternatives like 1-phenyl or 2,6-dimethyl variants.

Biological Activity

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biological research. Its structure features a piperidine ring with two methyl groups and a carboxylic acid group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H18ClN O2
  • Molecular Weight : 195.70 g/mol
  • Structure : The compound consists of a piperidine ring substituted at the 4-position with two methyl groups and at the 2-position with a carboxylic acid group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. Inhibition of these enzymes may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

3. Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. It has been suggested that piperidine derivatives can exhibit activity against a range of pathogens, although specific studies focusing on this compound are still required to confirm these effects .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives against neurotropic alphaviruses. The findings indicated that compounds similar to this compound could inhibit viral replication and provide protection against encephalitis caused by these viruses .

Case Study 2: Synthesis and Biological Evaluation

In a comprehensive evaluation of piperidine derivatives, researchers synthesized various analogs, including those related to this compound. These compounds were tested for their ability to inhibit AChE and showed promising results that warrant further investigation into their therapeutic potential .

Research Findings Summary

Study Focus Findings
Enzyme InhibitionInhibits AChE and BuChE; potential application in Alzheimer's disease therapy .
Antioxidant ActivityStructural characteristics suggest potential antioxidant properties .
Antimicrobial ActivityRelated compounds show activity against various pathogens; specific studies needed for confirmation .
Neuroprotective EffectsInhibits viral replication in neurotropic alphaviruses; potential for encephalitis treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

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